Tert-butyl 4-(4-{5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}phenyl)piperazine-1-carboxylate has been synthesized using a multi-step process. A key step involves the formation of the 1,2,4-oxadiazole ring. The synthesis process has been optimized for improved yield and purity. [] A detailed description of the complete synthesis protocol can be found in the paper titled “An Efficient Scale-Up Synthesis of BMS-520, a Potent and Selective Isoxazole-Containing S1P1 Receptor Agonist”. []
The molecular structure of Tert-butyl 4-(4-{5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}phenyl)piperazine-1-carboxylate consists of a central piperazine ring substituted at the 1-position with a tert-butyl carboxylate group and at the 4-position with a phenyl ring. This phenyl ring is further substituted at the para position with a 5-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole moiety. []
Tert-butyl 4-(4-{5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}phenyl)piperazine-1-carboxylate has demonstrated potent and selective agonist activity toward the S1P1 receptor. [] While the exact binding interactions and downstream signaling pathways activated by this compound have not been fully elucidated, it is believed to exert its effects by mimicking the endogenous ligand S1P and modulating immune cell trafficking. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: